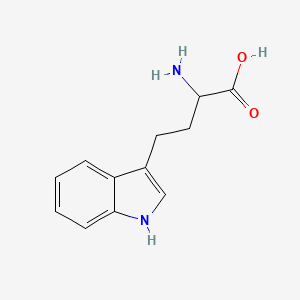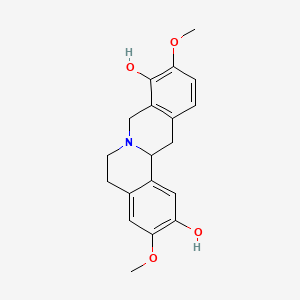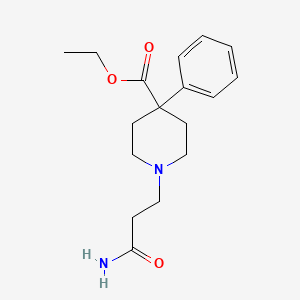
2-Fluorosuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorosuccinic acid, also known as (S)-2-Fluorobutanedioic acid, is an organic compound with the molecular formula C4H5FO4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorosuccinic acid can be synthesized through several methods. One common approach involves the fluorination of succinic acid derivatives. For instance, the reaction of succinic anhydride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These methods are optimized for high yield and purity, often employing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoromalonic acid.
Reduction: Reduction reactions can convert it to fluorobutyric acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluoromalonic acid.
Reduction: Fluorobutyric acid.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-fluorosuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of succinic acid, thereby interfering with metabolic pathways. This can lead to the accumulation of intermediates and disruption of normal cellular functions .
Comparación Con Compuestos Similares
Succinic Acid: The parent compound, lacking the fluorine atom.
Fluoromalonic Acid: An oxidized derivative of 2-fluorosuccinic acid.
Fluorobutyric Acid: A reduced derivative of this compound.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological molecules compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
687-50-3 |
|---|---|
Fórmula molecular |
C4H3FO4-2 |
Peso molecular |
134.06 g/mol |
Nombre IUPAC |
2-fluorobutanedioate |
InChI |
InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2 |
Clave InChI |
WVFZPKYHJCLEET-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)F)C(=O)O |
SMILES canónico |
C(C(C(=O)[O-])F)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)


![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)


![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)



